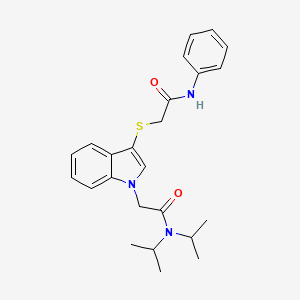

3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

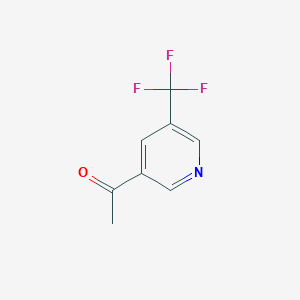

3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride, commonly known as DMAPP, is a chemical compound that belongs to the class of aldehydes. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. The compound has a unique structure that makes it an essential component in the production of many biologically active molecules.

Scientific Research Applications

Nonlinear Optical Properties and Applications

A study by Rahulan et al. (2014) synthesized a novel chalcone derivative compound exhibiting third-order nonlinear optical properties. The compound demonstrated a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting its potential use in optical device applications, such as optical limiters (Rahulan et al., 2014).

Synthetic Methods and Chemical Intermediates

The preparation of related compounds has been explored for their use in synthesizing other chemical entities. For example, 3-Dimethylamino-3-phenylpropanol, prepared from benzaldehyde and malonic acid through a series of reactions, showcases the compound's role as an intermediate in organic synthesis (Xiang, 2006).

Enantioselective Synthesis

Dalong Zhang et al. (2015) engineered a carbonyl reductase enzyme for the enantioselective reduction of β-amino ketones, producing chiral 3-(dimethylamino)-1-phenylpropan-1-ol, a key intermediate in synthesizing antidepressants. This work highlights the compound's relevance in producing enantiomerically pure pharmaceuticals (Zhang et al., 2015).

Chemical Stability and Electron Impact Fragmentation

The study of the fragmentation mechanisms of related compounds under electron impact conditions provides insights into their structural stability and reactivity, which is crucial for their application in mass spectrometry and analytical chemistry (Srzić, 1988).

Potential as N-Type Dopants in Semiconductor Technologies

Research by Uebe et al. (2018) on dendritic oligoarylamine-substituted benzimidazole derivatives, including compounds with similar structural features, explores their application as n-type dopants to control electrical conductivity in semiconductor thin films. This work indicates the potential of these compounds in electronic and optoelectronic devices (Uebe et al., 2018).

properties

IUPAC Name |

3-(dimethylamino)-2-methyl-2-phenylpropanal;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCDCBXPSRTAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)(C=O)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2560985.png)

![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)

![3-[(2,5-Dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2560988.png)

![2-[(2-Hydroxy-3-methylbutanoyl)amino]-4-methylpentanoic acid](/img/structure/B2560995.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2561000.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone](/img/structure/B2561001.png)